2-(Bromomethyl)pyrimidine-5-carbonitrile
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Overview
Description
2-(Bromomethyl)pyrimidine-5-carbonitrile is a chemical compound characterized by a pyrimidine ring substituted with a bromomethyl group at the 2-position and a cyano group at the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with pyrimidine derivatives.
Cyanation: The cyano group at the 5-position is introduced through cyanation reactions, often using reagents like potassium cyanide or cuprous cyanide.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring efficient and cost-effective processes. This includes optimizing reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity.
Types of Reactions:
Oxidation: Oxidation reactions can convert the bromomethyl group to a carboxylic acid derivative.
Reduction: Reduction reactions can reduce the cyano group to an amine.
Substitution: Substitution reactions can replace the bromomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include acidic or neutral environments.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas; conditions include high pressure and temperature.
Substitution: Reagents like sodium azide or amines; conditions include polar aprotic solvents.
Major Products Formed:
Oxidation: 2-(Carboxymethyl)pyrimidine-5-carbonitrile
Reduction: 2-(Aminomethyl)pyrimidine-5-carbonitrile
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Bromomethyl)pyrimidine-5-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)pyrimidine-5-carbonitrile exerts its effects depends on its specific application. For example, in pharmaceutical synthesis, it may act as an intermediate that undergoes further reactions to produce active drug compounds. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-(Bromomethyl)pyridine-5-carbonitrile: Similar structure but with a pyridine ring instead of pyrimidine.
2-(Chloromethyl)pyrimidine-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
2-(Bromomethyl)pyrimidine-4-carbonitrile: Similar structure but with the cyano group at the 4-position.
Uniqueness: 2-(Bromomethyl)pyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromomethyl and cyano groups on the pyrimidine ring provides versatility in chemical reactions and synthetic applications.
Properties
IUPAC Name |
2-(bromomethyl)pyrimidine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-1-6-9-3-5(2-8)4-10-6/h3-4H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMJNIVUGUARRMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CBr)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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